Laquinimod-d5 Sodium Salt is a deuterium-labeled derivative of Laquinimod, which is an immunomodulatory agent primarily utilized in scientific research. Laquinimod itself is an orally available carboxamide derivative that has demonstrated potential in treating multiple sclerosis and other neurodegenerative diseases by mitigating neurodegeneration and inflammation within the central nervous system. The incorporation of deuterium into Laquinimod enhances the compound's utility in pharmacokinetic and pharmacodynamic studies, allowing for more precise tracking of its behavior in biological systems.
Laquinimod-d5 Sodium Salt is synthesized from Laquinimod through a series of chemical reactions that replace hydrogen atoms with deuterium. This process is essential for creating a compound that can be used to study the drug's metabolic pathways and interactions within the body.
The compound belongs to the class of immunomodulatory agents, specifically targeting neuroinflammatory processes. It is classified under sodium salts due to its sodium component, which enhances its solubility and bioavailability in biological systems.
The synthesis of Laquinimod-d5 Sodium Salt involves several steps that incorporate deuterium atoms into the Laquinimod framework. The primary synthetic route includes:
The synthesis typically employs advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy to confirm the successful incorporation of deuterium into the molecular structure. Quality control measures are implemented to ensure high purity and consistency of the final product, which is crucial for reliable scientific research .
Laquinimod-d5 Sodium Salt has a molecular formula of and a molecular weight of approximately 383.82 g/mol. The presence of deuterium modifies its physical properties compared to non-labeled Laquinimod, allowing researchers to track its metabolic fate more accurately .
Laquinimod-d5 Sodium Salt can undergo various chemical reactions, including:
The reactions typically require careful control over conditions such as temperature and pressure to yield specific products. The major products formed from these reactions can be further analyzed for their pharmacological properties, expanding the understanding of Laquinimod's mechanism and potential therapeutic applications.
Laquinimod-d5 Sodium Salt exerts its effects primarily by modulating the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). By inhibiting NF-κB activation, it reduces inflammation and prevents neurodegeneration. Additionally, it interacts with other molecular targets, including the aryl hydrocarbon receptor, which plays a significant role in immune regulation.
This mechanism highlights its potential therapeutic effects in conditions characterized by excessive inflammation and neurodegeneration, such as multiple sclerosis and other autoimmune diseases.
Laquinimod-d5 Sodium Salt is characterized by:
Key chemical properties include:
These properties make Laquinimod-d5 Sodium Salt an ideal candidate for pharmacokinetic studies where solubility and stability are critical factors .
Laquinimod-d5 Sodium Salt finds extensive applications in scientific research:
Laquinimod-d5 Sodium Salt (CAS 1354744-14-1) is a deuterated analog of the immunomodulatory compound laquinimod, where five hydrogen atoms in the phenyl ring are replaced by deuterium atoms. Its molecular formula is C~19~H~11~D~5~ClN~2~NaO~3~, with a molecular weight of 383.82 g/mol. The sodium salt form enhances solubility for research applications. The isotopic labeling occurs exclusively at the N-ethylphenyl moiety, resulting in a pentadeuterated aromatic ring (phenyl-d5). This modification yields the systematic IUPAC name: sodium;5-chloro-3-[ethyl-(2,3,4,5,6-pentadeuteriophenyl)carbamoyl]-1-methyl-2-oxoquinolin-4-olate [3] [7] [9]. The SMILES notation ([2H]C1=C(C(=C(C(=C1[2H])[2H])N(CC)C(=O)C2=C(C3=C(C=CC=C3Cl)N(C2=O)C)[O-])[2H])[2H].[Na+
) explicitly confirms deuterium positions at all carbon sites of the phenyl ring [7] [9].
Synthesis of Laquinimod-d5 involves sequential modifications to incorporate deuterium at the aromatic ring early in the process:
Laquinimod-d5 Sodium Salt shares similar properties with its non-deuterated counterpart, with critical deviations due to isotopic effects:
Table 1: Physicochemical Profile
Property | Value | Analytical Method |
---|---|---|
Molecular Weight | 383.82 g/mol | High-resolution MS |
Isotopic Purity | ≥95% D5 | NMR/MS |
Storage Conditions | -20°C, protected from light | Stability assays |
Solubility (H₂O, 25°C) | >50 mg/mL | UV spectrophotometry |
Crystallography: While single-crystal X-ray data for Laquinimod-d5 Sodium Salt is unavailable in the search results, its non-deuterated analog reveals a planar quinoline ring and orthogonal phenyl ring. The sodium ion coordinates with the carboxylate oxygen, forming a polymeric lattice in the solid state. Isotopic substitution does not alter crystal packing due to minimal steric differences [1] [7].
Spectroscopy:
Table 2: Spectroscopic Signatures
Technique | Key Features |
---|---|
¹H NMR | Aromatic proton absence; N-CH₂CH₃ (δ 1.2 ppm, t; δ 3.6 ppm, q) |
¹³C NMR | C~6~D~5~ signals as quintuplets; quinoline C-4 (δ 176 ppm); C=O (δ 165 ppm) |
ESI-MS | [M+Na]⁺ 406.80; [M-H]⁻ 382.80; fragment m/z 329/274 |
IR | 1660 cm⁻¹ (amide I), 1610 cm⁻¹ (conjugated ketone), 1400 cm⁻¹ (carboxylate) |
Table 3: Nomenclature Summary
Synonym | Source |
---|---|
5-Chloro-N-ethyl-1,2-dihydro-4-hydroxy-1-methyl-2-oxo-N-(phenyl-d5)-3-quinolinecarboxamide Sodium Salt | [3] [8] |
ABR 215062-d5 Sodium | [7] [9] |
N-Ethyl-N-(phenyl-d5)-1,2-dihydro-4-hydroxy-5-chloro-1-methyl-2-oxoquinoline-3-carboxamide Sodium Salt | [7] [9] |
TV 5600-d5 | [7] [9] |
Laquinimod-d5 Sodium | [1] [5] |
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0